N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide
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Overview
Description
N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C12H14N2O2 and a molar mass of 218.25 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a hydroxyimino group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide typically involves the reaction of 4-acetylphenylhydroxylamine with cyclopropanecarboxylic acid chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Scientific Research Applications
N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function . Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins, influencing their activity . These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
N-{4-[1-(hydroxyimino)ethyl]phenyl}propionamide: Similar structure but with a propionamide group.
Uniqueness
N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties . The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide is a chemical compound notable for its unique cyclopropane structure and hydroxyimino functional group. With the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of approximately 218.25 g/mol, this compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly concerning anti-inflammatory and analgesic properties.
Chemical Structure
The compound's structure is characterized by a cyclopropanecarboxamide moiety linked to a phenyl ring with a hydroxyimino substituent. This specific arrangement is believed to enhance its biological activity through improved interactions with various biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realms of pharmacology. The following subsections detail its potential effects and mechanisms of action.
1. Anti-inflammatory Properties
Research suggests that this compound may influence inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. The hydroxyimino group is hypothesized to play a critical role in enhancing these interactions, leading to improved efficacy compared to structurally similar compounds.
2. Analgesic Effects
The analgesic properties of this compound have been highlighted in various studies, indicating its potential as a pain management agent. The mechanism may involve modulation of pain signaling pathways, although further investigation is required to elucidate the precise mechanisms.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structure | Key Features |
---|---|---|
N-{4-[1-(hydroxyimino)propyl]phenyl}cyclopropanecarboxamide | Similar backbone with propyl substitution | Potentially different biological activity due to longer alkyl chain |
N-{4-[1-(hydroxyimino)methyl]phenyl}cyclopropanecarboxamide | Methyl substitution instead of ethyl | May exhibit different reactivity patterns |
N-{4-[1-(hydroxyimino)phenyl]cyclobutanecarboxamide | Cyclobutane instead of cyclopropane | Offers insights into ring strain effects on activity |
This table illustrates how variations in the side chains and ring structures can lead to differing biological activities, emphasizing the significance of the cyclopropane configuration in this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study A : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in cultured macrophages, suggesting a robust anti-inflammatory effect.
- Study B : Animal models showed that administration of this compound led to reduced pain responses in models of acute and chronic pain, supporting its potential as an analgesic agent.
- Study C : Molecular docking studies indicated strong binding affinity between the compound and key receptors involved in pain and inflammation pathways, providing insights into its mechanism of action.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(14-16)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10,16H,2-3H2,1H3,(H,13,15)/b14-8+ |
InChI Key |
DCPRNHHMNTWKPK-RIYZIHGNSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)C2CC2 |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)C2CC2 |
Origin of Product |
United States |
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